Cefotiam
Overview
Description
Synthesis Analysis
The synthesis of Cefotiam, while not directly detailed, can be inferred to involve complex chemical processes aimed at achieving its potent antibacterial action. A related compound, Cefotaxime acid, for instance, was synthesized by improving the synthesis process and employing moderate solvents like tetrahydrofuran (THF) replacements, showcasing the industry's move towards more efficient and cost-effective production methods (Hu Wen-bin, 2010).
Molecular Structure Analysis
Though specific details on Cefotiam's molecular structure are not provided, it's understood that, like other cephalosporins, its structure is key to its antibacterial efficacy. The structure allows for the inhibition of bacterial cell wall synthesis, a critical factor in its mode of action against pathogens.
Chemical Reactions and Properties
Cefotiam's chemical properties, particularly its reactivity with bacterial enzymes, underscore its effectiveness as an antibiotic. The drug's structure enables it to bind to penicillin-binding proteins (PBPs) on bacteria, disrupting cell wall synthesis and resulting in bacterial death. This mechanism highlights the importance of its chemical makeup in its antibacterial activity.
Physical Properties Analysis
The physical properties of Cefotiam, including solubility, stability, and absorption characteristics, significantly influence its clinical application. For instance, Cefotiam hexetil, an orally administered prodrug of Cefotiam, showcases the drug's designed absorption and conversion mechanisms to ensure efficacy after oral intake (A. Mignot et al., 2004).
Chemical Properties Analysis
Cefotiam's chemical stability and interactions with other compounds, such as incompatibilities with certain medications, are crucial for its safe and effective use. Understanding these interactions helps in mitigating adverse reactions and enhancing patient care in clinical settings (L. Yuqing, 2012).
Scientific Research Applications
Antibiotic Prophylaxis in Neurosurgery
Cefotiam has been studied for its effectiveness as a prophylactic antibiotic in neurosurgery. A significant reduction in post-operative deep wound infections, including bone flap infections, was observed in patients treated with cefotiam compared to a control group, demonstrating its potential in preventing surgical site infections (Gaillard & Gilsbach, 2005).
Otorhinolaryngologic Applications
Cefotiam has been used in the treatment of infectious diseases in the otorhinolaryngologic field. A clinical study reported a 66.7% efficacy rate, with no noted side reactions, highlighting its potential in treating infections in this area (Sugiyama et al., 1983).
Occupational Health Concerns
There have been cases of occupational anaphylaxis in nurses exposed to cefotiam. A study developed an ELISA technique to detect serum-specific antibodies to cefotiam, which is useful for screening hospital workers and understanding the allergenic potential of cefotiam in occupational settings (Kim et al., 2009).
Clinical Activity in Various Infections
Cefotiam has shown broad-spectrum activity in treating various infections like respiratory tract infections, urinary tract infections, septicemia, meningitis, and biliary tract infections. Its effectiveness in monotherapy and good tolerance make it a versatile antibiotic for multiple applications (Bryskier et al., 1983).
Pediatric Applications
In pediatric infections, cefotiam demonstrated a high clinical response rate without marked side effects or laboratory abnormalities. Its activity against a variety of Gram-positive and Gram-negative bacteria makes it a viable option in pediatric care (Aoyama et al., 1981).
Pharmacokinetics
The pharmacokinetic profile of cefotiam, including its stability against hepatic metabolism, solubility, and distribution in various tissues, has been studied. Understanding its pharmacokinetics is crucial for effective dosing and therapeutic use (Brogard et al., 1989).
Dosing in Children
A study on cefotiam treatment in children suggested that standard dosing might result in subtherapeutic concentrations, potentially leading to antimicrobial drug resistance. This has implications for dosing adjustments in pediatric patients (Kan et al., 2020).
Use in Skin and Soft Tissue Infections
Cefotiam was compared to cephalothin in treating skin and soft tissue infections, showing similar effectiveness. This indicates its potential as an alternative treatment option for such infections (Lentino et al., 1984).
Application in Perinatal Period
Cefotiam's safety and efficacy in the perinatal period have been investigated, showing good transport into umbilical cord serum and amniotic fluid, and no adverse effects in neonates. This suggests its utility in managing perinatal infections (Takase et al., 1986).
Digestive Diseases
In digestive diseases, cefotiam showed effectiveness, especially in infections related to cholelithiasis, cholangitis, and advanced cancers. Its broad-spectrum activity makes it useful in these cases (Kanoh et al., 1984).
properties
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQDKDWGWDOFFU-IUODEOHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022763 | |
Record name | Cefotiam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefotiam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.29e+00 g/L | |
Record name | Cefotiam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefotiam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefotiam results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |
Record name | Cefotiam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cefotiam | |
CAS RN |
61622-34-2, 66309-69-1 | |
Record name | Cefotiam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61622-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefotiam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061622342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefotiam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefotiam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)- 3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-trans)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFOTIAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91W6Z2N718 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Cefotiam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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